3-Amino-2-methyl-2-butenenitrile
Description
Properties
Molecular Formula |
C5H8N2 |
|---|---|
Molecular Weight |
96.13 g/mol |
IUPAC Name |
3-amino-2-methylbut-2-enenitrile |
InChI |
InChI=1S/C5H8N2/c1-4(3-6)5(2)7/h7H2,1-2H3 |
InChI Key |
KSBIPDJRJJHHFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C)N)C#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Amino 2 Methyl 2 Butenenitrile
Catalytic Approaches to 3-Amino-2-methyl-2-butenenitrile Synthesis
Catalytic methods offer pathways to synthesize 3-Amino-2-methyl-2-butenenitrile and its derivatives with enhanced efficiency and selectivity. These approaches span transition metal catalysis, organocatalysis, and biocatalysis, each presenting unique advantages.
While the direct, high-yield synthesis of 3-Amino-2-methyl-2-butenenitrile via transition metal catalysis is not extensively documented, these catalysts play a crucial role in reactions where the dimer is an intermediate or a side product. The Thorpe reaction, the dimerization of acetonitrile (B52724), can be influenced by the presence of transition metal complexes. For instance, an attempt at a Palladium-catalyzed allylic alkylation of acetonitrile led to the α-allylation of the β-enaminonitrile dimer. acs.org This suggests that the palladium catalyst system, while intended for another transformation, facilitated conditions suitable for the initial dimerization of acetonitrile before the subsequent alkylation occurred. acs.org
More advanced strategies have sought to control the reactivity of the cyanomethyl anion derived from acetonitrile, which is prone to dimerization. A synergistic approach using Rhodium and silane (B1218182) catalysis has been developed for enantioselective allylic substitution, aiming to tame the anion's reactivity and prevent undesired side reactions like dimerization. acs.org Similarly, cooperative catalysis involving Iridium(I) and a Lewis acid like Sc(OTf)₃ has been used to activate allenylic alcohols for reactions with acetonitrile surrogates, showcasing complex catalytic systems designed to manage the challenges associated with acetonitrile's acidity and tendency to dimerize. acs.org These examples highlight that while direct catalysis to the dimer is not the primary goal, managing its formation is a key consideration in the transition metal-catalyzed reactions of acetonitrile.
Organocatalysis, which utilizes small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. scispace.comrsc.org While specific organocatalytic methods targeting the synthesis of 3-Amino-2-methyl-2-butenenitrile are not widely reported, the principles of organocatalysis are applicable. The formation of the dimer is fundamentally a base-catalyzed process. Organocatalysts, particularly Brønsted bases, could potentially mediate the Thorpe-Ziegler dimerization of acetonitrile under milder conditions than traditional inorganic bases.
The development of organocatalysts for related transformations, such as the synthesis of α-aminonitriles via Strecker-type reactions or the synthesis of β³-amino acid derivatives, demonstrates the potential of this approach. scispace.comrsc.orgresearchgate.net These catalysts are adept at controlling stereochemistry and reaction pathways. researchgate.net Applying these principles to the self-condensation of acetonitrile could offer a route to control the formation of 3-Amino-2-methyl-2-butenenitrile and potentially suppress the formation of subsequent cyclized byproducts. However, this remains a developing area of research, with significant opportunities for the design of new organocatalysts specifically for nitrile dimerization. scispace.com
Biocatalysis offers a green and highly selective alternative for the synthesis and transformation of nitriles. researchgate.net Enzymes such as nitrilases, nitrile hydratases, and amidases are particularly effective. researchgate.net Research has demonstrated the utility of these enzymes in processing nitriles that are structurally related to 3-Amino-2-methyl-2-butenenitrile, leading to valuable derivatives.
For example, the nitrilase from Acidovorax facilis 72W can perform a regioselective hydrolysis of a mixture of (E,Z)-2-methyl-2-butenenitrile. researchgate.net This enzymatic reaction exclusively converts the (E)-isomer into (E)-2-methyl-2-butenoic acid, leaving the (Z)-nitrile unreacted, which allows for their effective separation. researchgate.net Similarly, nitrile hydratase and amidase systems from several Comamonas testosteroni strains also show high regioselectivity for the production of (E)-2-methyl-2-butenoic acid from the same substrate mixture. researchgate.net
Furthermore, nitrile hydratase from a newly isolated strain of Rhodococcus qingshengii has been shown to effectively hydrate (B1144303) 2-amino-2,3-dimethylbutyronitrile to produce 2-amino-2,3-dimethylbutyramide (B41022) (ADBA), a key intermediate for imidazolinone herbicides. researchgate.net This demonstrates the capability of biocatalysts to handle aminonitrile substrates. These findings underscore the potential of biocatalytic methods for creating diverse derivatives from aminonitrile scaffolds.
| Enzyme/Organism | Substrate | Product | Key Finding | Reference |
|---|---|---|---|---|
| Nitrilase from Acidovorax facilis 72W | (E,Z)-2-methyl-2-butenenitrile | (E)-2-methyl-2-butenoic acid | Highly regioselective hydrolysis of the (E)-isomer only. | researchgate.net |
| Nitrile hydratase/amidase from Comamonas testosteroni | (E,Z)-2-methyl-2-butenenitrile | (E)-2-methyl-2-butenoic acid | Regioselective production of the (E)-acid. | researchgate.net |
| Nitrile hydratase from Rhodococcus qingshengii | 2-amino-2,3-dimethylbutyronitrile | 2-amino-2,3-dimethylbutyramide | Efficient hydration of an aminonitrile to its corresponding amide. | researchgate.net |
Non-Catalytic Synthetic Pathways to 3-Amino-2-methyl-2-butenenitrile
Non-catalytic methods, particularly those relying on stoichiometric reagents, provide fundamental routes to 3-Amino-2-methyl-2-butenenitrile.
The most direct synthesis of 3-Amino-2-methyl-2-butenenitrile is the Thorpe reaction, which involves the base-mediated self-condensation of a nitrile. acs.org In this reaction, a strong base deprotonates one molecule of acetonitrile to form a nucleophilic carbanion. This anion then attacks the electrophilic carbon of a second acetonitrile molecule. Subsequent tautomerization yields the stable β-enaminonitrile, which is 3-Amino-2-methyl-2-butenenitrile.
A variety of bases can be employed for this dimerization, with the choice of base and reaction conditions significantly influencing the outcome. Strong bases such as sodium hydride (NaH), n-Butyllithium (n-BuLi), and sodium methoxide (B1231860) are effective. ntnu.no However, the reaction can also proceed with weaker bases like tetramethylammonium (B1211777) fluoride. ntnu.no The reaction conditions are critical, as the initial dimer can undergo further reactions if not controlled. ntnu.no
| Base | Reaction Type | Observation/Product | Reference |
|---|---|---|---|
| Sodium Hydride (NaH) | Dimerization/Cyclization | Can lead to further reaction of the dimer to form 2,4,6-trimethyl-1,3,5-triazine (B3029894). | ntnu.no |
| Potassium tert-butoxide | Condensation | Gave higher yields than other bases in the condensation of acetonitrile with benzaldehyde. | ntnu.no |
| n-Butyllithium (n-BuLi) | Condensation | Used for generating the acetonitrile anion for reactions with esters. | ntnu.no |
| Sodium Methoxide | Condensation | A common base for promoting nitrile condensations. | ntnu.no |
| Tetramethylammonium fluoride | Dimerization | A weaker base capable of promoting acetonitrile dimerization. | ntnu.no |
The formation of 3-Amino-2-methyl-2-butenenitrile is the initial condensation step in the base-catalyzed self-reaction of acetonitrile. However, depending on the reaction conditions, this dimer can serve as a precursor for subsequent cyclization reactions. ntnu.no When a strong base like sodium hydride is used with acetonitrile, the reaction can proceed beyond the simple dimer to yield cyclic trimers. ntnu.no
The initially formed 3-Amino-2-methyl-2-butenenitrile can react with another acetonitrile molecule or another dimer molecule, leading to the formation of stable heterocyclic aromatic rings. The principal products of such a trimerization are substituted triazines and imidazoles. For example, mixing acetonitrile and sodium hydride has been reported to produce a mixture of 2,4,6-trimethyl-1,3,5-triazine and 2,4,5-trimethyl-1H-imidazole. ntnu.no This highlights that while the condensation to the dimer is a key step, controlling the reaction to prevent these subsequent cyclizations is essential for isolating 3-Amino-2-methyl-2-butenenitrile in high yield.
Multi-Component Reactions (MCRs) for the Construction of 3-Amino-2-methyl-2-butenenitrile Frameworks
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates all or most of the starting materials. tcichemicals.comresearchgate.net This approach is characterized by high atom economy, reduced waste generation, and operational simplicity, making it an attractive and environmentally friendly methodology. tcichemicals.com
While specific literature detailing an MCR for the direct synthesis of 3-Amino-2-methyl-2-butenenitrile is not prevalent, its structure as an α,β-unsaturated β-aminonitrile suggests a plausible synthesis via a three-component condensation reaction. A hypothetical, yet chemically sound, MCR could involve the following components:
A ketone: Acetone, to provide the carbon backbone.
A nitrile source: A reagent like malononitrile (B47326) or trimethylsilyl (B98337) cyanide (TMSCN).
An amine source: Ammonia (B1221849) or an ammonium (B1175870) salt.
This type of reaction, analogous to well-established MCRs like the Strecker synthesis which produces α-amino acids, would proceed in a one-pot manner. tcichemicals.comrsc.org The convergence of these simple precursors to create the more complex 3-Amino-2-methyl-2-butenenitrile framework embodies the core advantages of MCRs, significantly reducing the number of synthetic steps and purification of intermediates. tcichemicals.com
Practical and Scalable Syntheses of 3-Amino-2-methyl-2-butenenitrile
The transition from laboratory-scale synthesis to industrial production requires the development of practical and scalable methods. Research has focused on optimizing reaction conditions and developing protocols that ensure high yield and purity, crucial for commercial viability. rsc.org
For a synthesis to be industrially relevant, cost-effectiveness and process efficiency are paramount. A key strategy involves the synthesis of the precursor, 2-methyl-2-butenenitrile, via the direct isomerization of a crude alkene-nitrile mixture. google.com One patented method highlights the isomerization of 2-methyl-3-butenenitrile (B95465) in the presence of a calcium-containing inorganic base as a catalyst. google.com
This approach offers several advantages for large-scale production:
Cost-Effective Catalysis: The use of inexpensive and readily available calcium-containing inorganic bases (such as calcium oxide or calcium hydroxide) as catalysts reduces production costs. google.com
Recyclability: These inorganic base catalysts can be recycled, further enhancing the economic and environmental profile of the process. google.com
The use of common organic solvents that are inert under the reaction conditions, such as methanol, isopropanol, or tetrahydrofuran, is also a consideration in scaling up nitrile syntheses. google.com
Achieving high yields and purity is a primary goal in developing synthetic protocols. The aforementioned industrial isomerization process to form the 2-methyl-2-butenenitrile precursor reports a reaction conversion rate and selectivity both greater than 95%. google.com This demonstrates a highly efficient and selective protocol suitable for large-scale manufacturing.
| Reaction Type | Starting Material | Product | Key Conditions | Reported Yield/Conversion | Reference |
|---|---|---|---|---|---|
| Isomerization | 2-methyl-3-butenenitrile (in mixed liquid) | 2-methyl-2-butenenitrile | Calcic mineral alkali catalyst | >95% conversion and selectivity | google.com |
| Isoxazole (B147169) Formation | Technical-grade 2-methyl-2-butenenitrile | 3-Amino-4,5-dimethylisoxazole | DBU treatment, acetohydroxamic acid | 62% overall yield | acs.orgresearchgate.net |
Green Chemistry Principles in 3-Amino-2-methyl-2-butenenitrile Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of aminonitriles.
The application of MCRs, as discussed in section 2.2.3, is itself a tenet of green chemistry due to its inherent atom economy and reduction of waste streams. researchgate.net Beyond this, specific green methodologies have been developed for related syntheses that are applicable to 3-Amino-2-methyl-2-butenenitrile. A key development is the use of solid, recyclable catalysts. For the synthesis of α-aminonitriles, solid acid catalysts like Nafion-H have been employed successfully. rsc.org This catalyst is a reusable, heterogeneous catalyst that avoids the need for corrosive and difficult-to-handle reagents. rsc.org
Similarly, the industrial isomerization process to form the precursor 2-methyl-2-butenenitrile employs a recyclable, calcium-containing inorganic base. google.com This method is noted to generate virtually no industrial wastewater, waste gases, or residues, representing a significant environmental advantage over conventional methods that may require extensive purification and generate substantial waste. google.com
| Principle | Traditional Approach (Hypothetical) | Green Chemistry Approach | Reference |
|---|---|---|---|
| Catalysis | Homogeneous acid/base catalysts (e.g., HCl, NaOH) | Heterogeneous, recyclable catalysts (e.g., Nafion-H, Calcic mineral alkali) | rsc.orggoogle.com |
| Atom Economy | Multi-step synthesis with protection/deprotection | One-pot Multi-Component Reactions (MCRs) | tcichemicals.comresearchgate.net |
| Waste Generation | Significant solvent and byproduct waste from multiple steps and purifications | Minimal waste; catalyst is recycled, few or no byproducts | google.com |
| Process Simplification | Requires isolation and purification of intermediates | Elimination of intermediate purification steps | google.com |
Mechanistic Investigations of 3 Amino 2 Methyl 2 Butenenitrile Formation and Reactivity
Elucidation of Reaction Mechanisms in 3-Amino-2-methyl-2-butenenitrile Synthesis
The synthesis of 3-Amino-2-methyl-2-butenenitrile can be approached through various routes, each with its own mechanistic pathway. A common method involves the reaction of a suitable precursor with an ammonia (B1221849) source.
The synthesis of aminonitriles often proceeds through a nucleophilic addition mechanism. In the case of 3-Amino-2-methyl-2-butenenitrile synthesis from a corresponding unsaturated nitrile precursor, the reaction with ammonia is a key step. The mechanism likely involves the formation of a carbanionic intermediate.
A plausible pathway for the formation of 3-Amino-2-methyl-2-butenenitrile could start from 2-methyl-2-butenenitrile. The reaction with ammonia would involve the nucleophilic attack of the ammonia on the double bond, facilitated by a catalyst. This would lead to the formation of an enamine intermediate which then tautomerizes to the final product.
Alternatively, starting from 2-methyl-3-butenenitrile (B95465), an isomerization to 2-methyl-2-butenenitrile can be achieved using a base catalyst. google.com The subsequent reaction with ammonia would then proceed as described above. The transition states in these reactions would involve the partial formation and breaking of bonds, with the specific geometry and energy of the transition state influencing the reaction rate.
Table 1: Plausible Intermediates in 3-Amino-2-methyl-2-butenenitrile Synthesis
| Precursor | Reagent | Key Intermediate |
| 2-Methyl-2-butenenitrile | Ammonia | Enamine |
| 2-Methyl-3-butenenitrile | Base, then Ammonia | Isomerized Alkene, then Enamine |
The reaction rate can be influenced by several factors, including the concentration of reactants, temperature, and the presence of a catalyst. Theoretical studies on similar reactions, such as the reaction between 3-hydroxy-3-methyl-2-butanone (B89657) and malononitrile (B47326), have shown that the presence of a catalyst can significantly lower the activation energy of the rate-determining step. researchgate.net A similar effect would be expected in the synthesis of 3-Amino-2-methyl-2-butenenitrile.
Table 2: Factors Influencing Reaction Kinetics
| Factor | Effect on Reaction Rate |
| Reactant Concentration | Higher concentration generally increases the rate |
| Temperature | Higher temperature generally increases the rate |
| Catalyst | Presence of a suitable catalyst lowers the activation energy and increases the rate |
The double bond in 3-Amino-2-methyl-2-butenenitrile can exist as either the (E) or (Z) isomer. The stereochemical outcome of the synthesis will depend on the reaction mechanism and the conditions employed. For example, the geometry of the transition state during the addition of ammonia to the precursor will play a significant role in determining which isomer is preferentially formed.
In many cases, the (E) isomer is the thermodynamically more stable product due to reduced steric hindrance. However, under certain conditions, the (Z) isomer may be formed as the kinetic product. The ability to control the stereochemical outcome is a significant goal in synthetic chemistry, as different stereoisomers can have different physical and chemical properties.
Reaction Mechanism Studies of 3-Amino-2-methyl-2-butenenitrile Derivatizations
The presence of an amino group, a nitrile group, and a carbon-carbon double bond makes 3-Amino-2-methyl-2-butenenitrile a versatile building block for the synthesis of other molecules.
The amino group in 3-Amino-2-methyl-2-butenenitrile is a primary amine, which is a good nucleophile. The lone pair of electrons on the nitrogen atom can readily attack electrophilic centers. The nucleophilicity of primary amino groups is well-established, although it can be influenced by the electronic effects of the rest of the molecule. researchgate.net
The amino group can undergo a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form imines. These reactions are fundamental in organic synthesis and allow for the incorporation of the 3-Amino-2-methyl-2-butenenitrile scaffold into larger and more complex molecules.
Both the nitrile group and the alkene group in 3-Amino-2-methyl-2-butenenitrile can act as electrophiles under certain conditions. The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles, leading to hydrolysis to a carboxylic acid or reduction to an amine. Nitriles are generally incompatible with strong oxidizing acids, as this can lead to violent reactions. nih.gov
The carbon-carbon double bond can also exhibit electrophilic character, particularly when activated by the electron-withdrawing nitrile group. This makes it susceptible to attack by strong nucleophiles in a Michael-type addition reaction. The alkene can also undergo electrophilic addition reactions, where an electrophile adds across the double bond.
C-CN Bond Activation in Transformations of 3-Amino-2-methyl-2-butenenitrile Derivatives
The cleavage of the carbon-cyano (C-CN) bond in nitriles is a challenging yet synthetically valuable transformation. Due to the thermodynamic stability of the C-CN bond, its activation and subsequent functionalization have been a subject of significant interest in organometallic chemistry and organic synthesis. snnu.edu.cnresearchgate.net While direct mechanistic studies on 3-Amino-2-methyl-2-butenenitrile are limited, research on structurally related compounds, such as 2-methyl-3-butenenitrile, provides critical insights into the factors governing C-CN bond activation.
Transition metal complexes, particularly those of nickel, have been shown to mediate the cleavage of C-CN bonds. snnu.edu.cn The activation process can proceed through various mechanisms, including oxidative addition to a low-valent metal center. This process involves the insertion of the metal into the C-CN bond, forming organometallic intermediates that can undergo further reactions.
A key study on the competitive activation of C-H and C-CN bonds in 2-methyl-3-butenenitrile using a nickel hydride complex, [(dippe)NiH]_2, revealed a significant influence of the solvent on the reaction pathway. nih.gov This research demonstrated that C-H bond cleavage is favored in polar solvents, while the desired C-CN bond cleavage is more favorable in nonpolar solvents. nih.gov This solvent-dependent selectivity is attributed to the differential solvation of the respective transition states. nih.gov
The activation parameters for both C-H and C-CN bond activation pathways were determined, providing quantitative insight into the energetics of these competitive processes. The study revealed that C-H activation is enthalpically favored, whereas C-CN activation is entropically less disfavored. nih.gov This suggests a more ordered transition state for the C-H activation pathway. nih.gov
Table 1: Activation Parameters for the Competitive C-H and C-CN Bond Cleavage in 2-methyl-3-butenenitrile
| Activation Pathway | ΔH‡ (kcal/mol) | ΔS‡ (e.u.) |
|---|---|---|
| C-H Activation | 11.4 ± 5.3 | -45 ± 15 |
| C-CN Activation | 17.3 ± 2.6 | -29 ± 7 |
Data sourced from a study on the reaction of [(dippe)NiH]_2 with 2-methyl-3-butenenitrile. nih.gov
These findings underscore the delicate balance of electronic and steric factors, as well as reaction conditions, in directing the selective activation of C-CN bonds over other potentially reactive sites within a molecule. For derivatives of 3-Amino-2-methyl-2-butenenitrile, the presence of the amino group would likely introduce additional electronic and steric effects, potentially influencing the binding of the metal catalyst and the subsequent bond activation pathways. The amino group could act as a directing group, favoring certain geometries of the metal-substrate complex. Further research is necessary to elucidate the specific mechanisms and controlling factors for C-CN bond activation in this particular class of compounds.
Reactivity Profile and Transformational Chemistry of 3 Amino 2 Methyl 2 Butenenitrile
Functional Group Interconversions of 3-Amino-2-methyl-2-butenenitrile
The unique arrangement of functional groups in 3-Amino-2-methyl-2-butenenitrile allows for selective modifications at the amino group, the nitrile functionality, and the alkene moiety.
The primary amino group in β-enaminonitriles is a key site for nucleophilic reactions. It can readily react with a variety of electrophiles to introduce new functionalities.
Acylation: The amino group can be acylated using acid chlorides or anhydrides. For instance, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would be expected to yield the corresponding N-acetyl derivative. This transformation is a common strategy to protect the amino group or to introduce a new building block.
Schiff Base Formation: Condensation of the amino group with aldehydes or ketones leads to the formation of Schiff bases (imines). This reaction is typically acid-catalyzed and is reversible. The resulting imines can be further modified or used in cyclization reactions.
Alkylation: While direct N-alkylation can sometimes be challenging due to the potential for over-alkylation and side reactions, it can be achieved under specific conditions using alkyl halides or other alkylating agents.
Reaction with Isocyanates and Isothiocyanates: The amino group readily adds to the electrophilic carbon of isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. These products can serve as intermediates for the synthesis of various heterocyclic compounds.
Table 1: Representative Reactions at the Amino Group of β-Enaminonitriles
| Reactant | Product Type |
| Acid Chloride/Anhydride | N-Acyl Derivative |
| Aldehyde/Ketone | Schiff Base (Imine) |
| Alkyl Halide | N-Alkyl Derivative |
| Isocyanate | Urea Derivative |
| Isothiocyanate | Thiourea Derivative |
The nitrile group is a versatile functional group that can be converted into a range of other functionalities, significantly expanding the synthetic utility of 3-Amino-2-methyl-2-butenenitrile.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. Partial hydrolysis can lead to the formation of an amide intermediate.
Reduction: Reduction of the nitrile group can lead to different products depending on the reducing agent and reaction conditions. For example, catalytic hydrogenation or reduction with agents like lithium aluminum hydride (LiAlH4) can produce the corresponding primary amine.
Addition of Nucleophiles: The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. For example, Grignard reagents can add to the nitrile to form ketones after hydrolysis of the intermediate imine.
Cyclization Reactions: The nitrile group is often a key participant in cyclization reactions, where it can act as an electrophile. For instance, intramolecular attack by a nucleophilic group within the same molecule can lead to the formation of heterocyclic rings.
Table 2: Common Transformations of the Nitrile Group
| Reagent(s) | Resulting Functional Group |
| H3O+ or OH-/H2O | Carboxylic Acid |
| H2/Catalyst or LiAlH4 | Primary Amine |
| Grignard Reagent (R-MgX) then H3O+ | Ketone |
The carbon-carbon double bond in 3-Amino-2-methyl-2-butenenitrile is electron-rich due to the presence of the amino group (an enamine system), which influences its reactivity.
Electrophilic Addition: The electron-rich nature of the double bond makes it susceptible to attack by electrophiles. However, the regioselectivity of such reactions would be influenced by both the amino and nitrile groups.
Cycloaddition Reactions: The alkene can participate in various cycloaddition reactions, which are discussed in more detail in the following section.
Oxidation: The double bond can be cleaved under strong oxidizing conditions, such as ozonolysis, to yield smaller carbonyl-containing fragments.
Cycloaddition Reactions Utilizing 3-Amino-2-methyl-2-butenenitrile
Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. The conjugated system within 3-Amino-2-methyl-2-butenenitrile makes it a suitable partner for various cycloaddition reactions.
Photochemical [2+2] cycloadditions are a common method for the synthesis of four-membered rings. While specific examples involving 3-Amino-2-methyl-2-butenenitrile are not readily found in the literature, enamines are known to participate in such reactions. The alkene moiety of 3-Amino-2-methyl-2-butenenitrile could potentially undergo a [2+2] cycloaddition with another alkene upon photochemical irradiation, leading to the formation of a cyclobutane (B1203170) ring. The stereochemistry and regiochemistry of such a reaction would be of significant interest.
1,3-Dipolar cycloadditions, a type of [3+2] cycloaddition, are widely used for the synthesis of five-membered heterocyclic rings. In this context, the alkene moiety of 3-Amino-2-methyl-2-butenenitrile can act as the dipolarophile. For example, reaction with a 1,3-dipole such as an azide (B81097) would be expected to yield a triazole, while reaction with a nitrone could form an isoxazolidine. The regioselectivity of these reactions would be governed by the electronic and steric properties of both the enaminonitrile and the 1,3-dipole. The nitrile group itself can also participate as a dipolarophile in certain [3+2] cycloadditions, for instance with nitrile oxides to form oxadiazoles.
The versatility of β-enaminonitriles in cycloaddition reactions makes them valuable precursors for a wide array of heterocyclic structures, and it is anticipated that 3-Amino-2-methyl-2-butenenitrile would exhibit similar reactivity, offering pathways to novel and potentially biologically active molecules.
[4+2] Cycloadditions (Diels-Alder Type)
Condensation and Annulation Reactions with 3-Amino-2-methyl-2-butenenitrile
The presence of both a nucleophilic amino group and an electrophilic nitrile group, in conjugation with a carbon-carbon double bond, makes 3-Amino-2-methyl-2-butenenitrile a prime candidate for a variety of condensation and annulation reactions, leading to the formation of diverse heterocyclic and carbocyclic systems.
The versatile reactivity of 3-Amino-2-methyl-2-butenenitrile allows for its use as a precursor in the synthesis of various nitrogen-containing heterocycles. While direct experimental data on this specific compound is limited, the analogous reactivity of similar β-enaminonitriles suggests its potential in constructing key heterocyclic scaffolds. For instance, β-enaminonitriles are known to react with various reagents to form pyridines and pyrimidines.
Table 1: Potential Synthesis of Nitrogen-Containing Heterocycles
| Heterocycle | Potential Reactants with 3-Amino-2-methyl-2-butenenitrile | Reaction Type |
| Substituted Pyridines | 1,3-Dicarbonyl compounds | Condensation/Cyclization |
| Substituted Pyrimidines | Amidines or Guanidines | Condensation/Cyclization |
It is important to note that these are projected reaction pathways based on the known chemistry of related compounds, and specific experimental validation for 3-Amino-2-methyl-2-butenenitrile is required.
The construction of carbon-rich, or carbocyclic, ring systems from 3-Amino-2-methyl-2-butenenitrile through annulation reactions is another area of synthetic interest. Annulation processes, which involve the formation of a new ring onto an existing one, could potentially utilize the reactive sites within the 3-Amino-2-methyl-2-butenenitrile framework. However, specific examples of such transformations involving this particular compound are not well-documented in the current body of scientific literature. The development of annulation strategies using 3-Amino-2-methyl-2-butenenitrile would represent a valuable addition to the synthetic chemist's toolkit for accessing complex carbocyclic structures.
Regioselectivity and Stereoselectivity in Reactions of 3-Amino-2-methyl-2-butenenitrile
The regioselectivity and stereoselectivity of reactions involving 3-Amino-2-methyl-2-butenenitrile are critical aspects that dictate the structure of the final products. The inherent asymmetry and electronic properties of the molecule suggest that its reactions would proceed with a degree of selectivity.
In potential cycloaddition reactions, the substitution pattern on the enamine would be expected to direct the regiochemical outcome. For instance, in a hypothetical Diels-Alder reaction, the "ortho" and "meta" regioisomers would be possible, with the electronic and steric nature of the dienophile influencing the predominant product.
Similarly, in condensation reactions, the initial site of nucleophilic attack by the amino group or the α-carbon of the enamine system would determine the regioselectivity of the cyclization. Stereoselectivity would be a key consideration in reactions that create new chiral centers. The facial selectivity of attack on the double bond or the stereochemistry of newly formed rings would depend on the reaction conditions, the nature of the reactants, and the potential for chiral induction.
Detailed experimental and computational studies are needed to fully elucidate the factors governing the regioselective and stereoselective behavior of 3-Amino-2-methyl-2-butenenitrile in its various chemical transformations.
Applications of 3 Amino 2 Methyl 2 Butenenitrile As a Key Building Block in Complex Molecule Synthesis
Synthesis of Heterocyclic Scaffolds from 3-Amino-2-methyl-2-butenenitrile
The inherent reactivity of 3-amino-2-methyl-2-butenenitrile allows for its participation in various cyclization reactions to form stable heterocyclic rings, which are core structures in many biologically active compounds.
Pyrimidines are a class of heterocyclic aromatic compounds that are fundamental components of nucleic acids and are found in numerous synthetic drugs. The synthesis of pyrimidine (B1678525) derivatives often involves the condensation of a 1,3-dicarbonyl compound with an amidine. heteroletters.org In the context of 3-amino-2-methyl-2-butenenitrile, its enamine character allows it to react with suitable electrophiles to construct the pyrimidine ring.
One plausible synthetic approach involves the reaction of 3-amino-2-methyl-2-butenenitrile with a 1,3-dielectrophilic species. For instance, condensation with an α,β-unsaturated carbonyl compound in the presence of a base could lead to the formation of a substituted dihydropyrimidine, which can then be oxidized to the corresponding pyrimidine. Alternatively, reaction with an acyl isothiocyanate could yield a thiouracil derivative, a key scaffold in medicinal chemistry.
| Reactant | Reagent | Product | Reaction Type |
| 3-Amino-2-methyl-2-butenenitrile | Guanidine hydrochloride, NaOH | 2,4-Diamino-5,6-dimethylpyrimidine | Cyclocondensation |
| 3-Amino-2-methyl-2-butenenitrile | Urea (B33335), acid catalyst | 4-Amino-5,6-dimethylpyrimidin-2(1H)-one | Cyclocondensation |
This table presents plausible reactions based on general pyrimidine synthesis methods.
Pyridine (B92270) and its derivatives are ubiquitous in natural products and pharmaceuticals. The synthesis of pyridines can be achieved through various methods, including the Hantzsch pyridine synthesis and other cycloaddition reactions. The enamine moiety of 3-amino-2-methyl-2-butenenitrile can act as a nucleophile in reactions leading to pyridine ring formation.
For example, a reaction analogous to the Guareschi-Thorpe condensation could be envisioned, where 3-amino-2-methyl-2-butenenitrile reacts with a β-keto ester or a 1,3-diketone. This would involve an initial Michael addition followed by cyclization and elimination to afford a highly substituted pyridine derivative. Another strategy could involve the [4+2] cycloaddition (Diels-Alder reaction) where the enamine acts as the diene component, reacting with a suitable dienophile.
| Reactant | Reagent | Product | Reaction Type |
| 3-Amino-2-methyl-2-butenenitrile | Diethyl malonate, base | 2-Amino-3-cyano-4,5-dimethyl-6-hydroxypyridine | Cyclocondensation |
| 3-Amino-2-methyl-2-butenenitrile | Acetylacetone, acid catalyst | 2,4,5-Trimethyl-3-cyanopyridine | Cyclocondensation |
This table outlines potential synthetic routes to pyridine derivatives.
Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. They are often synthesized via the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or through the condensation of a β-dicarbonyl compound with hydroxylamine (B1172632). nih.govresearchgate.net
A practical synthesis of 3-amino-4,5-dimethylisoxazole has been reported starting from 2-methyl-2-butenenitrile and acetohydroxamic acid, which serves as a hydroxylamine equivalent. researchgate.net This suggests a viable pathway for the synthesis of isoxazole (B147169) derivatives from related nitriles. In the case of 3-amino-2-methyl-2-butenenitrile, a direct condensation with hydroxylamine hydrochloride could potentially lead to the formation of a 3,5-disubstituted isoxazole derivative. The reaction would proceed through the formation of an intermediate oxime, which then undergoes intramolecular cyclization.
| Reactant | Reagent | Product | Reaction Type |
| 3-Amino-2-methyl-2-butenenitrile | Hydroxylamine hydrochloride, base | 5-Amino-3,4-dimethylisoxazole | Cyclocondensation |
| 3-Amino-2-methyl-2-butenenitrile | Acetohydroxamic acid, DBU | 3-Amino-4,5-dimethylisoxazole | Cyclocondensation researchgate.net |
This table illustrates the synthesis of isoxazole derivatives.
The reactivity of 3-amino-2-methyl-2-butenenitrile extends to the synthesis of a variety of other heterocyclic systems containing nitrogen, oxygen, or sulfur atoms.
Nitrogen-Containing Heterocycles: Pyrrole derivatives can be synthesized via the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine. While not a direct application of 3-amino-2-methyl-2-butenenitrile as the primary amine, its structural features could be utilized in multi-step sequences. More directly, its reaction with α-haloketones could lead to the formation of substituted pyrroles or imidazoles, depending on the reaction conditions and the nature of the α-haloketone.
Oxygen-Containing Heterocycles: The synthesis of furan (B31954) derivatives can be achieved through the Paal-Knorr furan synthesis from 1,4-dicarbonyl compounds. While 3-amino-2-methyl-2-butenenitrile itself is not a direct precursor, it can be a starting point for creating the necessary 1,4-dicarbonyl intermediate through appropriate functional group transformations.
Sulfur-Containing Heterocycles: Thiophene derivatives are commonly synthesized via the Gewald reaction, which involves the condensation of a carbonyl compound, a nitrile with an α-methylene group, and elemental sulfur. nih.gov 3-Amino-2-methyl-2-butenenitrile could potentially react with elemental sulfur and a suitable carbonyl compound to yield highly substituted 2-aminothiophenes. Additionally, reaction with carbon disulfide in the presence of a base could lead to the formation of 1,3-dithiole derivatives.
| Heterocycle | Potential Synthetic Route |
| Thiazole | Reaction with an α-thiocyano ketone. |
| Oxazole | Cyclization with an α-hydroxy ketone. |
| Pyrazole | Condensation with hydrazine (B178648) or its derivatives. |
This table provides an overview of potential syntheses for other heterocycles.
Integration of 3-Amino-2-methyl-2-butenenitrile into Natural Product Synthesis
The strategic use of readily available and versatile building blocks is a cornerstone of modern organic synthesis. 3-Amino-2-methyl-2-butenenitrile represents a valuable synthon that can be incorporated into the retrosynthetic analysis of complex natural products.
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. youtube.comyoutube.com A key step in this process is the identification of strategic bonds and synthons—idealized fragments that correspond to viable synthetic reagents.
3-Amino-2-methyl-2-butenenitrile can be viewed as a synthon for a β-amino-α,β-unsaturated nitrile fragment. When planning the synthesis of a target molecule containing a substituted pyrimidine, pyridine, or other heterocyclic core, one can envision a disconnection that leads back to 3-amino-2-methyl-2-butenenitrile as a key precursor.
For instance, in the retrosynthesis of a hypothetical complex alkaloid containing a substituted pyridine ring, one could perform a disconnection of the pyridine ring that reveals a 1,5-dicarbonyl relationship. This could then be further disconnected to a Michael-type addition of an enamine to an α,β-unsaturated carbonyl compound. Here, 3-amino-2-methyl-2-butenenitrile could serve as the enamine precursor, simplifying a significant portion of the target molecule.
The value of 3-amino-2-methyl-2-butenenitrile in this context lies in its ability to introduce both a nitrogen atom and a cyano group, which can be further elaborated into other functionalities, into the target structure in a single, efficient step.
Total Synthesis of Specific Natural Products Utilizing 3-Amino-2-methyl-2-butenenitrile Fragments
There is currently no available scientific literature or research data that documents the utilization of 3-Amino-2-methyl-2-butenenitrile as a fragment in the total synthesis of any specific natural products. Searches of chemical databases and scholarly articles did not yield any examples of natural product synthesis where this particular compound was employed as a starting material or key intermediate.
Role of 3-Amino-2-methyl-2-butenenitrile in the Development of Novel Synthetic Methodologies
Similarly, information on the role of 3-Amino-2-methyl-2-butenenitrile in the development of novel synthetic methodologies is absent from the current body of scientific literature. While the structural features of 3-Amino-2-methyl-2-butenenitrile, an enaminonitrile, suggest potential for reactivity and utility in various chemical transformations, there are no published studies that have specifically explored or established its role in creating new synthetic methods. Methodologies often focus on the more readily available and studied 3-aminocrotononitrile (B73559). google.comsigmaaldrich.com
The synthesis of related heterocyclic systems, such as quinolones and pyridopyrimidines, has been extensively studied, but these syntheses typically employ other precursors. dtic.mil For instance, the synthesis of certain pyridopyrimidine derivatives has been achieved starting from 2-amino-4,6-bis(4-chlorophenyl)nicotinonitrile or through the condensation of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with guanidine. None of the reviewed synthetic pathways for these complex molecules list 3-Amino-2-methyl-2-butenenitrile as a reactant.
Theoretical and Computational Studies on 3 Amino 2 Methyl 2 Butenenitrile
Computational Studies of Reaction Pathways Involving 3-Amino-2-methyl-2-butenenitrile
Solvation Effects on the Reactivity of 3-Amino-2-methyl-2-butenenitrile
There is a lack of specific research into the solvation effects on the reactivity of 3-Amino-2-methyl-2-butenenitrile. However, studies on analogous molecules, such as nitriles, highlight the significant role that solvents can play in chemical reactions. For instance, research on the competitive cleavage of C-CN and C-H bonds in similar nitrile compounds demonstrates that solvent polarity can dramatically influence reaction pathways. Generally, polar solvents are found to favor pathways that involve charge separation in the transition state. In the context of 3-Amino-2-methyl-2-butenenitrile, the presence of both an amino group and a nitrile group suggests that its reactivity would be highly susceptible to solvent effects, particularly in reactions involving proton transfer or nucleophilic/electrophilic attack.
Future computational studies on 3-Amino-2-methyl-2-butenenitrile would likely employ implicit and explicit solvent models to predict how different solvent environments influence its geometric parameters, electronic structure, and reaction energy barriers. Such studies would be invaluable for understanding and predicting its behavior in various chemical settings.
Molecular Dynamics Simulations and Conformation Analysis
Currently, there are no specific molecular dynamics (MD) simulations or detailed conformational analyses for 3-Amino-2-methyl-2-butenenitrile reported in the scientific literature.
MD simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For a molecule like 3-Amino-2-methyl-2-butenenitrile, MD simulations could provide crucial information about its conformational landscape. The presence of a rotatable methyl group and an amino group suggests that the molecule may exist in multiple stable or metastable conformations. A thorough conformational analysis, typically performed using quantum mechanical methods, would be necessary to identify the low-energy conformers. This information is critical as the reactivity and spectroscopic properties of the molecule are often dependent on its three-dimensional structure.
Ab Initio and DFT Force Field Calculations for Vibrational Spectra
Detailed ab initio and Density Functional Theory (DFT) force field calculations for the vibrational spectra of 3-Amino-2-methyl-2-butenenitrile have not been published.
However, the general methodologies for such calculations are well-established. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), along with various DFT functionals (e.g., B3LYP), are commonly used to compute the vibrational frequencies of organic molecules. These calculations involve optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic coordinates to obtain the harmonic vibrational frequencies.
Advanced Analytical Methodologies for the Research and Study of 3 Amino 2 Methyl 2 Butenenitrile in Complex Reaction Systems
Chromatographic Techniques for Separation and Isolation in Research Contexts
Chromatography is an indispensable tool in synthetic chemistry for both analytical and preparative purposes. For a polar compound like 3-Amino-2-methyl-2-butenenitrile, these techniques allow for effective monitoring of reactions and purification of the final product.
High-Performance Liquid Chromatography (HPLC) is a primary technique for monitoring the progress of a reaction that synthesizes 3-Amino-2-methyl-2-butenenitrile. By taking small aliquots from the reaction mixture at various time intervals, chemists can track the consumption of reactants and the formation of the product. A common approach involves reverse-phase (RP) HPLC, where a nonpolar stationary phase is used with a polar mobile phase.
For a compound like 3-Amino-2-methyl-2-butenenitrile, a typical HPLC method would utilize a C18 column. The mobile phase could consist of a gradient mixture of water and a polar organic solvent, such as acetonitrile (B52724) (MeCN), often with an additive like formic acid to improve peak shape and ensure the amino group is protonated. sielc.comsielc.comsielc.com The retention time of the compound under specific conditions allows for its identification and quantification, providing crucial data on reaction kinetics and conversion rates. Once the reaction is complete, this analytical method can be adapted for purification.
Table 1: Illustrative HPLC Parameters for Reaction Monitoring
| Parameter | Value/Condition | Purpose |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase separation. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Provides good resolution and peak shape. |
| Gradient | 5% B to 95% B over 15 minutes | Elutes a range of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |
| Detection | UV at 210 nm | For detecting the nitrile and conjugated system. |
| Injection Volume | 5 µL | Standard volume for analytical runs. |
Gas Chromatography (GC) is highly effective for analyzing volatile organic compounds and assessing the purity of a final product. fishersci.ca Due to the polar amino group and relatively low volatility of 3-Amino-2-methyl-2-butenenitrile, direct GC analysis can be challenging. The polar nature of the amino acid-like structure often requires a derivatization step to increase volatility and prevent peak tailing on standard GC columns. researchgate.netnist.gov
A common derivatization technique is silylation, where active hydrogens on the amino group are replaced with a nonpolar group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. researchgate.net After derivatization, the sample is injected into the GC, often coupled with a mass spectrometer (GC-MS), which separates the components based on their boiling points and provides mass data for identification. This method is exceptionally sensitive for detecting trace volatile impurities that might be present in the purified product.
To obtain a substantial amount of pure 3-Amino-2-methyl-2-butenenitrile for further studies or as a final product, analytical HPLC methods are scaled up to preparative chromatography. sielc.comsielc.comsielc.com This involves using larger columns with a greater amount of stationary phase and higher flow rates to handle larger sample loads.
The goal of preparative scale chromatography is to isolate the target compound from any unreacted starting materials, byproducts, or isomers, thereby maximizing the isolated yield of the pure substance. The fractions collected from the chromatograph are analyzed for purity, typically using the same analytical HPLC method developed for reaction monitoring. The pure fractions are then combined and the solvent is removed to yield the final, purified 3-Amino-2-methyl-2-butenenitrile.
Spectroscopic Methods for Mechanistic Elucidation and Structural Confirmation in Synthetic Pathways
Spectroscopy is the cornerstone for determining the exact structure of a newly synthesized molecule and for gaining insight into the reaction mechanism by identifying transient intermediates.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in 3-Amino-2-methyl-2-butenenitrile.
¹³C NMR: Would show distinct signals for the nitrile carbon, the two olefinic carbons of the C=C double bond, and the two methyl carbons. researchgate.net The chemical shift of the nitrile carbon is particularly characteristic.
NMR is also critical for determining the stereochemistry of the double bond (E/Z isomerism). The precise chemical shifts of the methyl groups can differ significantly between the E and Z isomers due to the different spatial relationship of the groups across the double bond. By analyzing the spectra, and potentially comparing them to theoretical calculations, the dominant isomer can be identified.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for (Z)-3-Amino-2-methyl-2-butenenitrile
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Methyl (C1) | ~1.8 | ~20 |
| Olefinic Carbon (C2) | - | ~95 |
| Olefinic Carbon (C3) | - | ~160 |
| Methyl (C4) | ~2.1 | ~25 |
| Nitrile Carbon (CN) | - | ~120 |
| Amino (NH₂) | ~4.5 (broad) | - |
Note: These are estimated values. Actual shifts depend on the solvent and experimental conditions.
While 1D NMR provides essential information, 2D NMR techniques are often required for unambiguous structural confirmation, especially in complex molecules or reaction mixtures. youtube.comyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals couplings between protons, typically those separated by two or three bonds. sdsu.edu For 3-Amino-2-methyl-2-butenenitrile, a COSY spectrum would primarily show the absence of correlations between the methyl protons and other protons, confirming they are likely singlets, which is key structural information.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the carbon signal of the atom it is directly attached to. sielc.comsdsu.edu This would definitively link the proton signals of the two methyl groups to their respective carbon signals, confirming the CH₃ groups.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing the carbon skeleton by showing correlations between protons and carbons that are two or three bonds apart. sielc.comsdsu.edu For instance, an HMBC spectrum would show a correlation from the protons of one methyl group to the olefinic carbons (C2 and C3) and potentially to the other methyl carbon. It would also show correlations from the amino protons to C2 and C3. These long-range correlations act like a puzzle, allowing chemists to piece together the entire molecular structure with high confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Probing Reaction Intermediates and Stereochemistry
Dynamic NMR for Conformational Flux and Barrier Determination
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful, non-invasive technique for investigating the kinetics of conformational changes in molecules. For 3-Amino-2-methyl-2-butenenitrile, which possesses several rotatable single bonds, DNMR is essential for understanding its structural dynamics in solution. The key dynamic processes amenable to DNMR study in this molecule are the rotation around the C-N single bond and the C2-C3 single bond of the butene backbone.
The partial double bond character of the C-N bond, resulting from the delocalization of the nitrogen lone pair into the π-system of the double bond and nitrile group, leads to restricted rotation. nanalysis.com This restriction can make the protons on the amino group and the methyl groups at the 2- and 3-positions chemically non-equivalent at low temperatures. As the temperature of the sample is increased in a variable temperature (VT) NMR experiment, the rate of rotation around this C-N bond increases. At a specific temperature, known as the coalescence temperature, the two separate signals for the non-equivalent groups broaden and merge into a single, time-averaged signal. st-andrews.ac.uk By analyzing the shape of these NMR lines at different temperatures, it is possible to calculate the rate of the exchange process and subsequently determine the free energy barrier (ΔG‡) to rotation. montana.edunih.gov Similar dynamic behavior is observed for enamines, where rotation barriers can be measured to understand the degree of overlap between the nitrogen lone pair and the double bond. masterorganicchemistry.com
This analysis provides critical information on the stability of different conformers and the energy required to interconvert between them, which can influence the molecule's reactivity and the stereochemical outcome of its reactions. researchgate.net
Mass Spectrometry (MS) for Monitoring Reaction Progress and Identifying Transformations
Mass spectrometry is an indispensable tool for the real-time analysis of chemical reactions, offering high sensitivity and the ability to track multiple species simultaneously. st-andrews.ac.uk When studying reactions involving 3-Amino-2-methyl-2-butenenitrile, on-line MS can monitor the consumption of the starting material and the formation of products, impurities, and transient intermediates in a single experiment. This capability is crucial for optimizing reaction conditions and understanding complex mechanistic pathways.
In complex reaction systems where multiple products and byproducts may form, identifying each component can be challenging. High-Resolution Mass Spectrometry (HRMS) addresses this by measuring the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental composition of 3-Amino-2-methyl-2-butenenitrile derivatives and other species in the mixture. From the exact mass, a unique molecular formula can be calculated, which is a critical first step in the structural elucidation of unknown compounds formed during a reaction.
Tandem Mass Spectrometry (MS/MS) is employed to determine the structure of novel derivatives of 3-Amino-2-methyl-2-butenenitrile. In an MS/MS experiment, a specific ion of interest (a precursor ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a "fingerprint" that reveals the molecule's connectivity.
For derivatives of 3-Amino-2-methyl-2-butenenitrile, characteristic fragmentation pathways can be predicted based on the behavior of related α-aminonitriles and other nitrile-containing compounds. masterorganicchemistry.com Common fragmentation processes for protonated nitrile amino acids include the cumulative loss of water and carbon monoxide (H₂O + CO). masterorganicchemistry.com Depending on the structure, competing losses of carbon dioxide (CO₂) versus hydrogen cyanide (HCN) can also be observed. masterorganicchemistry.com Analysis of these pathways allows for the structural characterization of novel compounds formed in a reaction.
Table 1: Predicted MS/MS Fragmentation Pathways for Derivatives of 3-Amino-2-methyl-2-butenenitrile
| Precursor Ion | Proposed Fragmentation Process | Neutral Loss | Resulting Fragment |
| [M+H]⁺ | Loss of ammonia (B1221849) | NH₃ | [M+H - NH₃]⁺ |
| [M+H]⁺ | Loss of a methyl radical | •CH₃ | [M+H - CH₃]⁺ |
| [M+H]⁺ | Cleavage of the nitrile group | HCN | [M+H - HCN]⁺ |
| [M-H]⁻ | Decarboxylation (if derivatized with a carboxyl group) | CO₂ | [M-H - CO₂]⁻ |
Vibrational Spectroscopy (IR, Raman) for Functional Group Changes During Reactions
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to monitor the transformation of functional groups during reactions of 3-Amino-2-methyl-2-butenenitrile. These methods detect the characteristic vibrational frequencies of specific chemical bonds.
In a reaction, the disappearance of vibrational bands corresponding to the starting material and the appearance of new bands indicate the formation of a product. For 3-Amino-2-methyl-2-butenenitrile, key vibrational modes include the N-H stretches of the amino group, the C≡N stretch of the nitrile, and the C=C stretch of the alkene. A study on the closely related molecule methyl 3-amino-2-butenoate provides insight into the expected spectral features. Theoretical calculations and experimental data for this analog show that substitution can weaken intramolecular hydrogen bonds and affect π-electron delocalization. acs.org For instance, if the amino group is acylated, the N-H stretching frequencies will shift, and a new, strong C=O stretching band will appear. Similarly, if the nitrile group is hydrolyzed to an amide or a carboxylic acid, the C≡N band will disappear and be replaced by characteristic amide or carboxyl group absorptions.
Table 2: Characteristic Vibrational Frequencies for 3-Amino-2-methyl-2-butenenitrile Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amino (N-H) | Symmetric & Asymmetric Stretch | 3200 - 3400 |
| Nitrile (C≡N) | Stretch | 2210 - 2260 |
| Alkene (C=C) | Stretch | 1640 - 1680 |
| Methyl (C-H) | Asymmetric & Symmetric Stretch | 2850 - 3000 |
Note: Values are approximate and can shift based on molecular environment and hydrogen bonding.
X-ray Crystallography for Absolute Stereochemical Assignment and Solid-State Structure of Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and absolute stereochemistry. When a reaction involving 3-Amino-2-methyl-2-butenenitrile yields a crystalline derivative, single-crystal X-ray diffraction can unambiguously establish its molecular structure.
This technique is particularly vital when new stereocenters are formed during a reaction. For example, in the synthesis of a derivative such as methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate, X-ray analysis confirms the relative configuration of all chiral centers and provides detailed conformational information, such as the dihedral angles between different rings within the molecule. researchgate.net Similarly, the analysis of a fluorinated α-aminonitrile derivative revealed detailed bond lengths and angles, confirming its structure in the solid state. researchgate.net This absolute structural proof is critical for validating reaction outcomes, understanding structure-activity relationships, and providing data for computational modeling. The crystal structure also reveals intermolecular interactions, such as hydrogen bonds, which govern the packing of molecules in the solid state. researchgate.net
Emerging Research Directions and Future Prospects for 3 Amino 2 Methyl 2 Butenenitrile Chemistry
Integration of 3-Amino-2-methyl-2-butenenitrile into Flow Chemistry and Automated Synthesis
Continuous flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and improved scalability. rsc.org The integration of 3-Amino-2-methyl-2-butenenitrile into flow chemistry setups could streamline its synthesis and subsequent transformations. For instance, the synthesis of nitriles from ketones using p-tosylmethyl isocyanide (TosMIC) has been successfully demonstrated in a continuous flow process, achieving high throughput and yields. rsc.org This cyanide-free approach could be adapted for the synthesis of precursors to 3-Amino-2-methyl-2-butenenitrile, enhancing the safety and efficiency of its production.
Automated synthesis platforms, often coupled with flow reactors, can accelerate the discovery and optimization of reactions involving 3-Amino-2-methyl-2-butenenitrile. These systems allow for high-throughput screening of reaction conditions, catalysts, and substrates, which would be invaluable for exploring the full synthetic potential of this compound. The development of automated processes for the synthesis of related α-aminonitriles has been a subject of interest, and similar strategies could be applied here.
Table 1: Potential Flow Chemistry Applications for 3-Amino-2-methyl-2-butenenitrile and its Precursors
| Application | Reaction Type | Potential Advantages | Key Parameters to Optimize |
| Precursor Synthesis | van Leusen Reaction | Cyanide-free, fast reaction times, scalable. rsc.org | Residence time, temperature, base concentration, solvent. |
| Functionalization | Hydroamination | Atom-economical, access to diverse amine products. rsc.orgnih.gov | Catalyst loading, temperature, pressure, solvent. |
| Heterocycle Formation | Cyclization Reactions | Rapid access to complex scaffolds, improved yield and selectivity. | Catalyst choice, temperature, residence time. |
Novel Catalytic Systems for 3-Amino-2-methyl-2-butenenitrile Transformations
The development of novel catalytic systems is crucial for unlocking the full synthetic utility of 3-Amino-2-methyl-2-butenenitrile. Its enamine and nitrile functionalities offer multiple sites for catalytic transformations.
Organocatalysis: Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of often toxic and expensive metal catalysts. mdpi.com For the transformation of 3-Amino-2-methyl-2-butenenitrile, chiral organocatalysts could be employed for enantioselective additions to the enamine double bond. For example, proline and its derivatives are known to catalyze reactions via enamine intermediates. researchgate.net Furthermore, the synthesis of α-aminonitriles has been achieved with high enantioselectivity using organocatalysts, a methodology that could be adapted for reactions involving the nitrile group of 3-Amino-2-methyl-2-butenenitrile. mdpi.commdpi.com
Metal Catalysis: Transition metal catalysis offers a broad range of transformations applicable to 3-Amino-2-methyl-2-butenenitrile. Gold-catalyzed hydroamination of alkynes is a well-established method for the synthesis of enamines and could be explored for the synthesis of derivatives of 3-Amino-2-methyl-2-butenenitrile. nih.govfrontiersin.orgresearchgate.net Copper-catalyzed hydroamination reactions have also shown great promise for the selective synthesis of enamines and other amines from alkynes. nih.gov Additionally, palladium-catalyzed coupling reactions could be utilized to functionalize the enamine moiety. organic-chemistry.org
Biocatalysis: Enzymes offer a green and highly selective alternative to traditional chemical catalysts. Nitrilases, for instance, can hydrolyze nitriles to carboxylic acids, and their use in the regioselective hydrolysis of related nitriles has been documented. nih.gov This suggests the potential for biocatalytic transformation of the nitrile group in 3-Amino-2-methyl-2-butenenitrile to an amide or carboxylic acid, providing a pathway to novel functionalized molecules.
Table 2: Examples of Catalytic Transformations Applicable to Aminonitriles and Enamines
| Catalyst Type | Reaction | Substrate Class | Potential Product from 3-Amino-2-methyl-2-butenenitrile |
| Chiral Zirconium Binuclear Catalyst | Strecker Reaction | Aldimines | Chiral α-amino acid derivatives. nih.gov |
| Ammonium (B1175870) Salts | Aminonitrile Synthesis | Aminoacetonitrile | Functionalized aminonitriles. nih.govresearchgate.net |
| Chiral Lewis Bases | Domino Reaction | Enamines, Imines | Stereoselective amine derivatives. nih.gov |
| NHC-Gold(I) Complexes | Hydroamination | Alkynes, Amines | Functionalized imines and enamines. nih.govfrontiersin.org |
| Copper Catalysts | Reductive Hydroamination | Alkynes, Amines | Enamines, chiral alkylamines. nih.gov |
Potential for 3-Amino-2-methyl-2-butenenitrile in Materials Science Precursors (Focus on Synthetic Pathways)
The bifunctional nature of 3-Amino-2-methyl-2-butenenitrile makes it an attractive monomer or precursor for the synthesis of advanced materials. The amino and nitrile groups can participate in a variety of polymerization and cyclization reactions.
Polymer Synthesis: Aminonitriles can be used in the synthesis of novel polymers. For example, poly(α-aminonitrile) networks have been prepared through one-pot Strecker reactions of dialdehydes, diamines, and trimethylsilyl (B98337) cyanide. rsc.orgrsc.org These polymers are thermally stable and insoluble in common solvents, making them potentially useful in applications requiring robust materials. rsc.orgrsc.org 3-Amino-2-methyl-2-butenenitrile could serve as a monomer in similar polymerization reactions, leading to polymers with unique properties conferred by the methyl groups on the backbone. The presence of amine groups in polymers can enhance mechanical and thermal properties through hydrogen bonding. numberanalytics.com
Heterocycle Synthesis: Enamines are versatile precursors for the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and functional materials. clockss.orgthieme-connect.com The enamine moiety of 3-Amino-2-methyl-2-butenenitrile can undergo cyclization reactions with various electrophiles to form a wide range of heterocyclic structures, such as pyridines and pyrimidines. clockss.orgnih.gov The nitrile group can also participate in cyclization reactions; for example, α-aminonitriles can react with aminothiols to form thiol-containing heterocycles. nih.gov
Table 3: Synthetic Pathways to Materials from Aminonitrile and Enamine Precursors
| Material Type | Synthetic Pathway | Key Features of Precursor | Potential Properties of Material |
| Poly(α-aminonitrile) Networks | One-pot Strecker Reaction | Difunctional (amine and nitrile). rsc.orgrsc.org | High thermal stability, insolubility. rsc.orgrsc.org |
| Nitrogen-Containing Heterocycles | Domino Reaction of Enamines | Nucleophilic enamine. nih.gov | Diverse and complex structures, potential bioactivity. nih.gov |
| Polyamides | Polycondensation | Diamine functionality (after reduction of nitrile). | High tensile strength, thermal stability. numberanalytics.com |
| Pyrroles | Oxidative Dimerization of Enamines | Enamine functionality. wikipedia.org | Potential for conductive polymers, functional dyes. |
Challenges and Opportunities in 3-Amino-2-methyl-2-butenenitrile Research
While the potential applications of 3-Amino-2-methyl-2-butenenitrile are vast, several challenges need to be addressed to realize its full potential.
Challenges:
Synthesis and Purity: The synthesis of 3-Amino-2-methyl-2-butenenitrile can be challenging, and obtaining it in high purity is crucial for many applications, particularly in polymerization and catalysis. The synthesis often involves handling toxic reagents like cyanides, although greener alternatives are being developed. nih.govresearchgate.netrsc.org
Reactivity and Selectivity: The presence of multiple reactive sites (amino group, double bond, nitrile group) can lead to challenges in controlling reactivity and achieving high selectivity in transformations.
Stereocontrol: For applications in pharmaceuticals and chiral materials, developing stereoselective syntheses and transformations of 3-Amino-2-methyl-2-butenenitrile is a significant hurdle. nih.gov
Opportunities:
Green Chemistry: There is a significant opportunity to develop greener and more sustainable synthetic routes to 3-Amino-2-methyl-2-butenenitrile and its derivatives, for example, by using biocatalysis or cyanide-free flow processes. rsc.orgrsc.org
Novel Materials: The unique structure of 3-Amino-2-methyl-2-butenenitrile offers the opportunity to create novel polymers and heterocycles with tailored properties for applications in electronics, medicine, and catalysis. rsc.orgrsc.orgclockss.org
Catalyst Development: The need for selective transformations of 3-Amino-2-methyl-2-butenenitrile will drive the development of new and more efficient catalytic systems, including organocatalysts, metal catalysts, and enzymes. nih.govmdpi.comnih.govfrontiersin.orgresearchgate.netnih.govnih.govnih.gov
Q & A
Q. What are the recommended methodologies for synthesizing 3-Amino-2-methyl-2-butenenitrile with high purity and yield?
- Methodological Answer : Synthesis can be optimized using nucleophilic substitution or condensation reactions. For example, reacting a cyanoacetate derivative with methylamine under controlled pH (e.g., 8–10) and temperature (40–60°C) to minimize side products. Purification via fractional distillation or column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>98%) and ¹H/¹³C NMR (e.g., verifying α,β-unsaturated nitrile peaks at δ 4.8–5.2 ppm and amine protons at δ 1.8–2.2 ppm) .
Q. How should researchers characterize the structural and electronic properties of 3-Amino-2-methyl-2-butenenitrile?
- Methodological Answer : Combine spectroscopic and computational techniques:
- NMR : Assign peaks for the amine group (δ 1.5–2.5 ppm), nitrile (δ 120–130 ppm in ¹³C), and α,β-unsaturated system (¹H NMR: δ 5.0–6.0 ppm for vinyl protons).
- IR Spectroscopy : Identify C≡N stretching (~2240 cm⁻¹) and N-H bending (~1600 cm⁻¹).
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict electronic transitions and compare with UV-Vis data (λmax ~250–280 nm) .
Q. What are the stability considerations for storing 3-Amino-2-methyl-2-butenenitrile under laboratory conditions?
- Methodological Answer : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent degradation via hydrolysis or polymerization. Monitor stability using accelerated aging studies (40°C/75% RH for 4 weeks) and analyze via GC-MS for decomposition products (e.g., formation of amides or carboxylic acids). Avoid exposure to moisture and strong acids/bases .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction kinetics for 3-Amino-2-methyl-2-butenenitrile in nucleophilic additions?
- Methodological Answer : Conduct controlled kinetic studies under varied conditions (solvent polarity, temperature, catalyst loading). Use stopped-flow UV-Vis spectroscopy to track intermediate formation (e.g., enamine or imine adducts). Compare experimental data with computational models (e.g., transition state theory via Gaussian) to identify discrepancies. Cross-validate using isotopic labeling (e.g., ¹⁵N-methylamine) to trace mechanistic pathways .
Q. What advanced techniques are suitable for studying the compound’s role in multi-step syntheses, such as heterocycle formation?
- Methodological Answer : Employ tandem mass spectrometry (MS/MS) to detect transient intermediates (e.g., cycloadducts). Use in-situ FTIR to monitor ring-closure events (e.g., loss of HCN or NH₃). For asymmetric induction, apply chiral HPLC (e.g., Chiralpak IA column) to quantify enantiomeric excess. Reference analogous pathways from structurally related nitriles (e.g., 2-Amino-2-methylpropionitrile in [13, 19]).
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
- Methodological Answer : Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Simulate catalytic cycles (e.g., palladium-mediated cross-coupling) using software like Gaussian or ORCA. Validate predictions with experimental data (e.g., Hammett plots for substituent effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
